4-羟基-2-甲基-2H-1,2-苯并噻嗪-3-羧酸乙酯 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, also known as Piroxicam EP Impurity K, is a useful building block in the synthesis of various pharmaceuticals . It is also an impurity found in meloxicam .

Molecular Structure Analysis

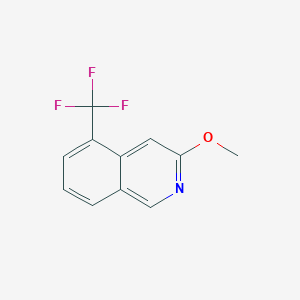

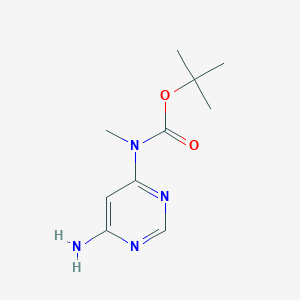

The molecular formula of this compound is C12H13NO5S, and its molecular weight is 283.30 . For a detailed molecular structure, please refer to specialized chemical databases or resources.Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the search results. It is used as a building block in the synthesis of various pharmaceuticals , suggesting it can participate in various organic reactions.Physical And Chemical Properties Analysis

This compound appears as a white to off-white solid . It has a melting point of 140-144 °C . Its solubility is slight in dichloromethane, DMSO, and methanol . The predicted boiling point is 448.1±55.0 °C, and the predicted density is 1.458±0.06 g/cm3 .科学研究应用

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which include Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, have been reported to possess antimicrobial activity .

Antiviral Activity

These compounds also exhibit antiviral properties, making them valuable in the development of new antiviral drugs .

Antihypertensive Properties

1,2,4-benzothiadiazine-1,1-dioxide derivatives are known for their antihypertensive effects. They could potentially be used in the treatment of high blood pressure .

Antidiabetic Activity

These compounds have been found to have antidiabetic properties, which could be beneficial in the management of diabetes .

Anticancer Properties

The anticancer properties of 1,2,4-benzothiadiazine-1,1-dioxide derivatives make them a promising area of research in the development of new cancer treatments .

AMPA Receptor Modulation

These compounds have been found to be significant activators of AMPA receptors . This could have potential implications in the treatment of neurological disorders.

KATP Channel Activation

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been found to be activators of KATP channels . This could have potential therapeutic applications in various diseases.

Potential Anti-Infective Agent

While not directly related to Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, it’s worth noting that similar compounds have shown potential as anti-infective agents in human microbial infections .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide involves the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and oxidation steps.", "Starting Materials": [ "2-aminothiophenol", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophenol (1.0 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and sodium ethoxide (1.2 eq). Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture and add acetic acid to adjust the pH to 4-5. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Cyclize the product by heating it with concentrated sulfuric acid for 2 hours.", "Step 4: Cool the reaction mixture and add water to precipitate the product. Filter and wash with water.", "Step 5: Oxidize the product by adding hydrogen peroxide (1.2 eq) and heating under reflux for 4 hours.", "Step 6: Cool the reaction mixture and extract the product with ethyl acetate. Dry over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide." ] } | |

CAS 编号 |

113913-36-3 |

产品名称 |

Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide |

分子式 |

C12H13NO5S |

分子量 |

283.298 |

IUPAC 名称 |

ethyl 4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylate |

InChI |

InChI=1S/C12H13NO5S/c1-3-18-12(15)10-11(14)8-6-4-5-7-9(8)19(16,17)13(10)2/h4-7,14H,3H2,1-2H3 |

InChI 键 |

QWTNANUGXZEPFQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1C)O |

产品来源 |

United States |

Q & A

Q1: What is the role of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide in the synthesis of Meloxicam?

A1: Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide serves as a crucial intermediate in the synthesis of Meloxicam []. This compound is synthesized from a starting material of saccharin sodium, which undergoes a series of reactions including ring enlargement and N-methylation. The final step involves reacting Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with 2-amino-5-methylthiazole, resulting in the formation of Meloxicam [].

Q2: Can you describe the synthesis process of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide in more detail?

A2: The synthesis of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a multi-step process. It begins with the condensation of saccharin sodium with ethyl chloroacetate, yielding ethyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide. This intermediate then undergoes a one-pot reaction involving ring enlargement and N-methylation, ultimately forming Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide []. This efficient synthetic route contributes to a 53% overall yield of Meloxicam.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Difluoro-8-azabicyclo[3.2.1]octane](/img/structure/B1141603.png)